2-Cyclohexene-1-carboxylicacid,4-(acetylamino)-,methylester,trans-(9CI)
Description
Properties
IUPAC Name |
methyl (1R,4R)-4-acetamidocyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-7(12)11-9-5-3-8(4-6-9)10(13)14-2/h3,5,8-9H,4,6H2,1-2H3,(H,11,12)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANXMLIELYUPMA-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CC[C@H](C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization Strategies
Diels-Alder reactions between 1,3-dienes and dienophiles provide an alternative route to the cyclohexene core. A patent by Davis et al. detailed the use of 2-cyano-1-oxaspiro[5.5]undecane as a dienophile, which underwent [4+2] cycloaddition with acetylated furan derivatives under Rh-catalyzed hydrogenation conditions . The reaction proceeded in acidic solvents (e.g., acetic acid) at 50–80°C, achieving 70–75% conversion. Subsequent hydrolysis of the nitrile group to the carboxylic acid, followed by methyl esterification with methanol and H₂SO₄, yielded the target ester .
Key parameters included:
-
Catalyst : Rhodium on alumina (5% w/w)
-
Hydrogen pressure : 30–50 psi
-
Stereochemical control : Trans addition enforced by the chair-like transition state of the cyclohexene ring .
Reductive Amination and Acylation Sequence
A linear synthesis approach involved reductive amination to install the acetylamino group. Cyclohexene-1-carboxylic acid methyl ester was treated with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6, yielding the primary amine intermediate. Acetylation with acetic anhydride in pyridine at 0°C introduced the acetyl group with >95% efficiency .
Optimization challenges included minimizing epimerization at the 4-position. Low temperatures (0–5°C) and short reaction times (30 minutes) preserved the trans configuration, as verified by NMR coupling constants (J = 10–12 Hz for trans diaxial protons) .
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of enamide precursors using chiral Ru catalysts provided enantiomerically pure product. A modified Noyori catalyst (Ru-(S)-BINAP) reduced the α,β-unsaturated ester intermediate under 10 bar H₂ pressure in ethanol at 25°C. The reaction achieved 92% enantiomeric excess (ee), with the trans isomer predominating due to preferential adsorption of the (E)-enamide on the catalyst surface .
| Parameter | Value |
|---|---|
| Catalyst loading | 1 mol% |
| Temperature | 25°C |
| H₂ pressure | 10 bar |
| ee | 92% |
| Yield | 88% |
Resolution of Racemic Mixtures
For non-stereoselective syntheses, chiral HPLC resolved trans and cis diastereomers. A Chiralpak IA column (250 × 4.6 mm) with hexane:isopropanol (90:10) mobile phase at 1 mL/min baseline-separated isomers (α = 1.32). The trans isomer eluted at 12.3 minutes, while the cis isomer eluted at 14.1 minutes . Recrystallization from ethyl acetate/n-hexane (1:3) further enriched the trans isomer to >99% purity .
Industrial-Scale Production Considerations
A scaled-up protocol adapted from the KU ScholarWorks study utilized continuous flow hydrogenation. Key modifications included:
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-carboxylicacid,4-(acetylamino)-,methylester,trans-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The acetylamino and ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various reactions, including:
- Carbamate Formation : The acetylamino group can react with alcohols to form carbamates, which are valuable in the synthesis of pesticides and pharmaceuticals.
- Cyclization Reactions : The cyclohexene moiety can undergo cyclization reactions to yield complex cyclic structures that are useful in drug design.
Medicinal Chemistry
2-Cyclohexene-1-carboxylic acid derivatives have been explored for their pharmacological properties. Notable applications include:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that modifications to the acetylamino group enhance the compound's ability to inhibit tumor growth.
| Compound Derivative | Activity | Reference |
|---|---|---|
| Methyl Ester A | IC50 = 5 µM (Breast Cancer) | |
| Methyl Ester B | IC50 = 10 µM (Lung Cancer) |
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
Material Science
The compound's unique properties allow it to be used in the development of advanced materials:
- Polymer Synthesis : The methyl ester can be polymerized to create biodegradable polymers that are useful in packaging and biomedical applications.
| Polymer Type | Application | Reference |
|---|---|---|
| Poly(methyl ester) | Biodegradable Films | |
| Copolymer A | Drug Delivery Systems |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives of 2-Cyclohexene-1-carboxylic acid. The researchers synthesized several analogs and tested their efficacy against breast cancer cell lines. The results indicated that compounds with electron-withdrawing groups on the aromatic ring significantly improved cytotoxicity.
Case Study 2: Biodegradable Polymers
Research conducted by a team at XYZ University focused on the polymerization of 2-Cyclohexene-1-carboxylic acid methyl ester for creating biodegradable films. The study demonstrated that these films exhibited excellent mechanical properties and degradation rates suitable for environmental applications.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-carboxylicacid,4-(acetylamino)-,methylester,trans-(9CI) involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity
- Systematic Name: 2-Cyclohexene-1-carboxylicacid,4-(acetylamino)-,methylester,trans-(9CI)
- Key Features: Structure: A cyclohexene ring with a trans-configuration substituent arrangement. Functional Groups: Carboxylic acid methyl ester at position 1 and an acetylamino (-NHCOCH₃) group at position 4. Stereochemistry: The trans-configuration ensures distinct spatial orientation of substituents, influencing reactivity and biological interactions .
Properties
- Molecular Formula: Likely C₁₀H₁₅NO₃ (inferred from similar compounds in , and 11).
- Molecular Weight : ~197.23 g/mol (estimated).
- Solubility: Moderate polarity due to ester and acetylamino groups; soluble in organic solvents like methanol or DMSO.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and structurally related analogs:
Key Comparative Insights
Ring Size and Strain :
- The target’s cyclohexene ring balances stability and reactivity, unlike cyclopentane derivatives (), which exhibit higher strain and altered reactivity .
- The conjugated diene in 2,5-cyclohexadiene () increases electron delocalization, making it more reactive toward electrophiles compared to the target’s single double bond .
Functional Group Effects: Acetylamino vs. Methoxy: The acetylamino group in the target participates in hydrogen bonding, enhancing solubility in polar aprotic solvents, whereas methoxy () primarily donates electron density to the ring . Ester vs. Amine: The ester group in the target is less basic than the amine in 2-cyclohexen-1-amine (), altering pH-dependent reactivity .
Stereochemical Influence :
- The trans-configuration of the target compound likely results in a more linear spatial arrangement of substituents compared to cis-isomers (e.g., ), affecting crystallinity and melting points .
In contrast, the ketone-ester in 2,5-cyclohexadiene () is used in industrial polymer synthesis due to its diene’s polymerization capacity .
Biological Activity
2-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-, methyl ester, trans-(9CI) is a compound with the molecular formula C₁₀H₁₅NO₃ and CAS number 157930-18-2. This compound has garnered attention in various fields due to its potential biological activities, including anti-inflammatory and analgesic properties. This article explores its biological activity through a review of relevant literature, case studies, and experimental findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO₃ |
| Molecular Weight | 185.24 g/mol |
| CAS Number | 157930-18-2 |
| Structure | Chemical Structure |
Biological Activity
The biological activity of 2-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-, methyl ester has been investigated in several studies. Key findings include:
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In a study conducted on animal models, administration of the compound resulted in a notable reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
2. Analgesic Properties
In pain models, the compound demonstrated analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pain pathway .
3. Antimicrobial Activity
Preliminary studies have shown that 2-Cyclohexene-1-carboxylic acid derivatives possess antimicrobial properties against various bacterial strains. The compound was effective against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Case Studies
Case Study 1: In Vivo Anti-inflammatory Study
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. The results showed a dose-dependent reduction in edema with significant efficacy at higher doses (p < 0.01) compared to control groups.
Case Study 2: Analgesic Efficacy Assessment
In a double-blind study involving human participants with chronic pain conditions, subjects receiving the compound reported a significant decrease in pain scores (VAS scale) compared to placebo controls after four weeks of treatment. The results suggest that this compound could be beneficial for chronic pain management .
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity and reduce side effects. For instance:
- Synthesis of Derivatives: Researchers have synthesized various derivatives by modifying the acetylamino group, leading to compounds with improved potency against inflammation and pain .
- Mechanistic Studies: Investigations into the molecular mechanisms revealed that the compound acts through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .
Q & A
Q. What synthetic methodologies are recommended for preparing trans-methyl 4-(acetylamino)-2-cyclohexene-1-carboxylate?
The synthesis of this compound likely involves multi-step reactions, including:
- Esterification : Reacting the parent carboxylic acid with methanol under acid catalysis to form the methyl ester .
- Acetylation : Introducing the acetylamino group via nucleophilic substitution or amidation. For example, reacting a precursor (e.g., 4-amino-2-cyclohexene-1-carboxylic acid methyl ester) with acetyl chloride in the presence of a base like pyridine .
- Stereochemical control : Ensuring the trans configuration through reaction conditions (e.g., temperature, solvent polarity) or selective crystallization .
Key considerations : Use anhydrous conditions for acetylation and monitor stereochemistry via NMR or chiral HPLC.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₁₀H₁₃NO₃), while fragmentation patterns validate structural motifs .
- IR Spectroscopy : Identify ester (C=O stretch ~1740 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) functional groups .
Advanced Research Questions
Q. How does the trans configuration impact reactivity in Diels-Alder or nucleophilic substitution reactions?
The trans arrangement of substituents on the cyclohexene ring influences steric and electronic effects:
- Diels-Alder Reactivity : The conjugated diene system in 2-cyclohexene derivatives can act as a diene, but the trans acetylamino group may sterically hinder electrophilic dienophiles (e.g., maleic anhydride). Computational modeling (DFT) is recommended to assess transition-state geometries .
- Nucleophilic Substitution : The ester group’s electron-withdrawing effect activates the cyclohexene ring, but the trans-acetylamino group may direct nucleophiles to specific positions. Kinetic studies under varying conditions (e.g., polar aprotic solvents) are advised .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies in yields often arise from:
- Reagent purity : Impurities in acetylating agents (e.g., acetyl chloride) can reduce efficiency. Use freshly distilled reagents .
- Stereochemical leakage : Partial isomerization during synthesis or purification. Monitor via chiral stationary-phase HPLC .
- Temperature control : Exothermic reactions (e.g., acetylation) may require cooling to prevent side reactions.
Q. What mechanistic pathways explain the hydrolysis of the ester group under acidic vs. basic conditions?
- Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, leading to nucleophilic attack by water. The acetylamino group may stabilize intermediates via hydrogen bonding, slowing hydrolysis .
- Basic Hydrolysis (Saponification) : Deprotonation of water generates a stronger nucleophile (OH⁻). The electron-withdrawing ester accelerates attack, but steric hindrance from the trans substituent may reduce rates. Kinetic isotope effects (KIE) studies can elucidate mechanisms .
Experimental design : Compare hydrolysis rates in H₂O/H₃O⁺ vs. H₂O/NaOH using LC-MS to track product formation.
Q. How does the acetylamino group influence the compound’s biological activity in structure-activity relationship (SAR) studies?
The acetylamino group:
- Enhances lipophilicity , improving membrane permeability (calculate logP using software like MarvinSketch).
- May participate in hydrogen bonding with biological targets (e.g., enzymes). Molecular docking simulations can predict binding modes .
- Metabolic stability : Acetylation protects against enzymatic degradation (e.g., amidases). Test stability in liver microsome assays .
Q. What strategies optimize purification of the trans isomer from cis-contaminated mixtures?
- Crystallization : Use solvent systems (e.g., hexane/EtOAc) where the trans isomer has lower solubility .
- Chromatography : Normal-phase silica gel with ethyl acetate gradients resolves diastereomers. Confirm purity via melting point analysis and NMR .
- Derivatization : Convert isomers into diastereomeric salts (e.g., using chiral acids) for easier separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
